2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound you mentioned contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component of many important biological structures, such as histidine, purine, histamine, and DNA .
Synthesis Analysis
Imidazole derivatives can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . The specific synthesis process for your compound would depend on the exact substitution patterns and functional groups present .Molecular Structure Analysis
Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . The specific reactions that your compound would undergo would depend on the other functional groups present and the conditions of the reaction.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of your specific compound would depend on the other functional groups present.Scientific Research Applications
Anticonvulsant Activity
Compounds structurally related to the given chemical, specifically omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, have shown anticonvulsant activity. These compounds, possessing substitutions such as methoxyl, methyl, nitro, and chloro, demonstrate efficacy against seizures induced by maximal electroshock, highlighting the potential therapeutic applications in epilepsy treatment (Aktürk et al., 2002).
Antibacterial and Antienzymatic Potential
N-substituted derivatives of related chemical structures exhibit antibacterial and antienzymatic activities. Such compounds have been synthesized and evaluated for their inhibitory effects against gram-negative and gram-positive bacterial strains, as well as their interaction with enzymes like lipoxygenase, indicating their potential in developing new antimicrobial agents (Nafeesa et al., 2017).
Crystal Structure and Molecular Interaction
The study of compounds with similar structural motifs, specifically N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, provides insights into their crystal structures and intermolecular interactions. These interactions include hydrogen bonds and π-π interactions, which are crucial for understanding the compound's stability and reactivity, potentially guiding the design of materials or drugs with desired properties (Boechat et al., 2011).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their exact structure and the biological system they interact with. Some imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c19-12-4-3-5-13(10-12)25-9-8-23-17(25)27-11-16(26)24-15-7-2-1-6-14(15)18(20,21)22/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXOYPGWWRIVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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